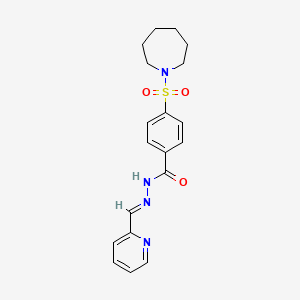

(E)-4-(azepan-1-ylsulfonyl)-N'-(pyridin-2-ylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(azepan-1-ylsulfonyl)-N'-(pyridin-2-ylmethylene)benzohydrazide, also known as APBH, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. In

Scientific Research Applications

Anticancer Properties

(E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide: has shown promise as an anticancer agent. Researchers have explored its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for targeted therapies against specific cancer types .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating inflammatory mediators and cytokines. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further studies are needed to elucidate its precise mechanisms and therapeutic potential .

Antimicrobial Effects

Researchers have investigated the antimicrobial activity of (E)-4-(azepan-1-ylsulfonyl)-N’-(pyridin-2-ylmethylene)benzohydrazide against bacteria, fungi, and other pathogens. Its sulfonyl group and aromatic rings contribute to its antimicrobial effects. This compound could be explored as a novel antimicrobial agent or as part of combination therapies .

Metal Ion Chelation

The hydrazide moiety in the compound allows it to chelate metal ions. Metal chelators have applications in various fields, including medicine (e.g., treatment of metal toxicity), environmental science (removing heavy metals from water), and catalysis4-(azepane-1-sulfonyl)-N’-[(1E)-(pyridin-2-yl)methylidene]benzohydrazide may find utility in these contexts .

Organic Synthesis

The compound’s unique structure makes it an interesting building block for organic synthesis. Researchers have used it to create more complex molecules through reactions like cyclization, condensation, and cross-coupling. Its versatility in synthetic chemistry opens up possibilities for designing new functional materials .

Photophysical Properties

Studies have explored the photophysical behavior of this compound. Its absorption and emission properties make it potentially useful in optoelectronic devices, sensors, and imaging applications. Understanding its excited-state behavior is crucial for optimizing its performance in these areas .

properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c24-19(22-21-15-17-7-3-4-12-20-17)16-8-10-18(11-9-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,22,24)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJSKRLDWRIWNB-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(azepan-1-ylsulfonyl)-N'-(pyridin-2-ylmethylene)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)

![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)